2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.: 1803581-01-2
VCID: VC2876829
InChI: InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
SMILES: C1CCC(CC1)(C(F)(F)F)OCC(=O)O
Molecular Formula: C9H13F3O3
Molecular Weight: 226.19 g/mol

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

CAS No.: 1803581-01-2

Cat. No.: VC2876829

Molecular Formula: C9H13F3O3

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid - 1803581-01-2

Specification

CAS No. 1803581-01-2
Molecular Formula C9H13F3O3
Molecular Weight 226.19 g/mol
IUPAC Name 2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid
Standard InChI InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
Standard InChI Key MDGHIKUJJNJWBI-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C(F)(F)F)OCC(=O)O
Canonical SMILES C1CCC(CC1)(C(F)(F)F)OCC(=O)O

Introduction

Chemical Structure and Identification

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is an organofluorine compound with multiple functional groups that contribute to its chemical behavior. The compound contains a cyclohexyl ring with a trifluoromethyl substituent at position 1, connected to an oxyacetic acid group. This structural arrangement creates distinct chemical properties that make it valuable for various research applications.

Identification Parameters

The compound is uniquely identified through several standardized parameters as shown in Table 1:

ParameterValue
CAS Number1803581-01-2
Chemical FormulaC₉H₁₃F₃O₃
Molecular Weight226.2 g/mol
IUPAC Name2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid
MDL NumberMFCD27980940
PubChem CID75525660

These identification parameters allow for precise tracking and reference of the compound across scientific literature and chemical databases .

Structural Representation

The molecular structure can be represented through several standardized notation systems that provide insights into its chemical arrangement:

Representation TypeValue
SMILES NotationC1CCC(CC1)(C(F)(F)F)OCC(=O)O
Standard InChIInChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
InChI KeyMDGHIKUJJNJWBI-UHFFFAOYSA-N

These structural representations allow chemists to understand the three-dimensional arrangement and connectivity of atoms within the molecule .

Physical and Chemical Properties

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid exhibits distinctive physical and chemical properties that influence its behavior in various chemical environments and applications.

Spectroscopic and Analytical Properties

While comprehensive spectroscopic data is limited in the available sources, predicted collision cross-section values for various adducts have been calculated, which are valuable for mass spectrometry analysis and identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺227.08896153.1
[M+Na]⁺249.07090158.5
[M+NH₄]⁺244.11550158.7
[M+K]⁺265.04484153.4
[M-H]⁻225.07440148.1
[M+Na-2H]⁻247.05635155.2
[M]⁺226.08113152.0
[M]⁻226.08223152.0

These values provide important reference points for analytical identification and characterization of the compound in complex mixtures using advanced mass spectrometry techniques .

SupplierProduct Code/ReferenceMinimum Purity
American ElementsOMXX-292794-01Not specified
AKSci6685DX95%
CymitQuimica3D-DXC58101Not specified
VulcanchemVC2876829Not specified

These suppliers cater primarily to research institutions, pharmaceutical companies, and other organizations conducting chemical research .

SupplierQuantityPrice
CymitQuimica50 mg639.00 €
CymitQuimica500 mg1,771.00 €

This pricing structure reflects the specialized nature of the compound and its primary use in research contexts requiring small quantities for experimental purposes .

Structural Significance and Related Compounds

The 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid structure incorporates several chemically significant features:

Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a common motif in medicinal chemistry and agrochemicals due to its:

  • Strong electron-withdrawing properties

  • Metabolic stability compared to methyl groups

  • Lipophilicity that can enhance membrane permeability

  • Ability to serve as a bioisostere for other functional groups

These properties make trifluoromethylated compounds valuable in various research contexts .

Oxyacetic Acid Functionality

The oxyacetic acid group provides:

  • Potential for hydrogen bonding

  • Acidic properties that can be exploited in chemical reactions

  • Opportunity for derivatization through the carboxylic acid group

  • Possible binding interactions with biological targets

This functional group contributes to the compound's versatility as a small molecule scaffold .

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